molecular formula C2H5NO4 B073120 Ammonium oxalate CAS No. 1113-38-8

Ammonium oxalate

Cat. No. B073120
Key on ui cas rn: 1113-38-8
M. Wt: 107.07 g/mol
InChI Key: AJGPQPPJQDDCDA-UHFFFAOYSA-N
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Patent
US05248328

Procedure details

A solution of cobalt nitrate having a gravity of 1.30 g/cm3 was mixed homogeneously with a solution of yttrium chloride having a concentration of 67 g/l in a volume proportion of 520:1. The mixed solution was heated to 60° C. A solution of ammonium oxalate having a gravity of 1.06 g/cm3 and a pH 2.5 was added while stirring. The quantity of ammonium oxalate added was 1.5 mole equivalent per mole equivalent of cobalt nitrate and yttrium chloride. The precipitate of cobalt oxalate and yttrium oxalate was obtained after reaction and filtrated in a vacuum filtrator to remove mother liquid. The filtrate was washed by distilled water of 100° C. for 5 times, dried at 150° C., crushed and sieved by a 40 mesh sieve, reduced at 450° C. in hydrogen for 6 h. The reduced product was crushed again and sieved by a 120 mesh sieve. The cobalt powder thus prepared contains 0.3% (wt.) yttrium.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
yttrium chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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Type
reactant
Reaction Step Three
Quantity
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Type
reactant
Reaction Step Four
Name
yttrium chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N+]([O-])([O-])=O.[Co+2:5].[N+]([O-])([O-])=O.[Cl-].[Y+3:11].[Cl-].[Cl-].[C:14]([O-:19])(=[O:18])[C:15]([O-:17])=[O:16].[NH4+].[NH4+]>>[C:14]([O-:19])(=[O:18])[C:15]([O-:17])=[O:16].[Co+2:5].[C:14]([O-:19])(=[O:18])[C:15]([O-:17])=[O:16].[Y+3:11].[C:14]([O-:19])(=[O:18])[C:15]([O-:17])=[O:16].[C:14]([O-:19])(=[O:18])[C:15]([O-:17])=[O:16].[Y+3:11] |f:0.1.2,3.4.5.6,7.8.9,10.11,12.13.14.15.16|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Co+2].[N+](=O)([O-])[O-]
Name
yttrium chloride
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Type
reactant
Smiles
[Cl-].[Y+3].[Cl-].[Cl-]
Step Two
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Quantity
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reactant
Smiles
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reactant
Smiles
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Step Five
Name
yttrium chloride
Quantity
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Type
reactant
Smiles
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Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C(=O)[O-])(=O)[O-].[Co+2]
Name
Type
product
Smiles
C(C(=O)[O-])(=O)[O-].[Y+3].C(C(=O)[O-])(=O)[O-].C(C(=O)[O-])(=O)[O-].[Y+3]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05248328

Procedure details

A solution of cobalt nitrate having a gravity of 1.30 g/cm3 was mixed homogeneously with a solution of yttrium chloride having a concentration of 67 g/l in a volume proportion of 520:1. The mixed solution was heated to 60° C. A solution of ammonium oxalate having a gravity of 1.06 g/cm3 and a pH 2.5 was added while stirring. The quantity of ammonium oxalate added was 1.5 mole equivalent per mole equivalent of cobalt nitrate and yttrium chloride. The precipitate of cobalt oxalate and yttrium oxalate was obtained after reaction and filtrated in a vacuum filtrator to remove mother liquid. The filtrate was washed by distilled water of 100° C. for 5 times, dried at 150° C., crushed and sieved by a 40 mesh sieve, reduced at 450° C. in hydrogen for 6 h. The reduced product was crushed again and sieved by a 120 mesh sieve. The cobalt powder thus prepared contains 0.3% (wt.) yttrium.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
yttrium chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
yttrium chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N+]([O-])([O-])=O.[Co+2:5].[N+]([O-])([O-])=O.[Cl-].[Y+3:11].[Cl-].[Cl-].[C:14]([O-:19])(=[O:18])[C:15]([O-:17])=[O:16].[NH4+].[NH4+]>>[C:14]([O-:19])(=[O:18])[C:15]([O-:17])=[O:16].[Co+2:5].[C:14]([O-:19])(=[O:18])[C:15]([O-:17])=[O:16].[Y+3:11].[C:14]([O-:19])(=[O:18])[C:15]([O-:17])=[O:16].[C:14]([O-:19])(=[O:18])[C:15]([O-:17])=[O:16].[Y+3:11] |f:0.1.2,3.4.5.6,7.8.9,10.11,12.13.14.15.16|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Co+2].[N+](=O)([O-])[O-]
Name
yttrium chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Y+3].[Cl-].[Cl-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)[O-])(=O)[O-].[NH4+].[NH4+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)[O-])(=O)[O-].[NH4+].[NH4+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Co+2].[N+](=O)([O-])[O-]
Step Five
Name
yttrium chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Y+3].[Cl-].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C(=O)[O-])(=O)[O-].[Co+2]
Name
Type
product
Smiles
C(C(=O)[O-])(=O)[O-].[Y+3].C(C(=O)[O-])(=O)[O-].C(C(=O)[O-])(=O)[O-].[Y+3]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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